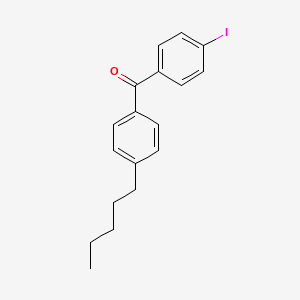

4-Iodo-4'-n-pentylbenzophenone

Description

Properties

IUPAC Name |

(4-iodophenyl)-(4-pentylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IO/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)16-10-12-17(19)13-11-16/h6-13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQDCVBJLDQYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Derivatization of 4 Iodo 4 N Pentylbenzophenone

Established Synthetic Pathways for Substituted Benzophenones

The synthesis of the foundational benzophenone (B1666685) structure is a critical first step, with various established methods available to organic chemists. These pathways allow for the introduction of a wide array of substituents, paving the way for complex molecules like 4-Iodo-4'-n-pentylbenzophenone.

Condensation Reactions for Benzophenone Framework Formation

A primary and versatile method for constructing the benzophenone skeleton is through condensation reactions, most notably the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

To synthesize the precursor for this compound, which is 4-n-pentylbenzophenone, one could employ two main Friedel-Crafts strategies:

Acylation of Pentylbenzene (B43098): Pentylbenzene can be acylated with benzoyl chloride using a Lewis acid like aluminum chloride (AlCl₃). The n-pentyl group is an ortho-, para-director, meaning the benzoyl group will be added primarily at the para position (position 4) due to steric hindrance at the ortho positions.

Acylation of Benzene (B151609) with 4-n-pentylbenzoyl chloride: Alternatively, benzene can be acylated with 4-n-pentylbenzoyl chloride. This route also yields the desired 4-n-pentylbenzophenone.

Another approach is the condensation of substituted benzoic acids with benzene, which has been found to be generally effective for ortho-substituted acids in the presence of aluminum chloride. researchgate.net More modern methods, such as the Knoevenagel condensation of oxindoles with benzophenones, have also been developed for specific applications, showcasing the ongoing evolution of synthetic strategies. rsc.org In biosynthetic pathways, enzymes like benzophenone synthase (BPS) catalyze the condensation of benzoyl-CoA with malonyl-CoA units to form the benzophenone core. nih.gov

Table 1: Comparison of General Condensation Strategies for Benzophenone Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Pentylbenzene + Benzoyl chloride | AlCl₃ | 4-n-Pentylbenzophenone | General Knowledge |

| Friedel-Crafts Acylation | Benzene + 4-n-pentylbenzoyl chloride | AlCl₃ | 4-n-Pentylbenzophenone | General Knowledge |

| Benzoic Acid Condensation | ortho-Substituted benzoic acid + Benzene | AlCl₃ | Substituted Benzophenone | researchgate.net |

| Knoevenagel Condensation | Oxindole + Benzophenone | Aluminum isopropoxide | 3-Alkylidene oxindole | rsc.org |

| Enzymatic Synthesis | Benzoyl-CoA + 3x Malonyl-CoA | Benzophenone Synthase (BPS) | 2,4,6-Trihydroxybenzophenone | nih.gov |

Regioselective Iodination Methodologies

Once the 4-n-pentylbenzophenone precursor is obtained, the next crucial step is the introduction of the iodine atom at the desired position. The challenge lies in achieving high regioselectivity, ensuring the iodine attaches to the correct carbon on the aromatic ring. The presence of two different phenyl rings—one activated by the n-pentyl group and the other deactivated by the carbonyl group—governs the outcome of electrophilic substitution reactions.

Direct Iodination Approaches

Direct iodination involves treating the aromatic compound with an electrophilic iodine source. Due to the low reactivity of molecular iodine (I₂), an activating agent or a more potent iodinating reagent is typically required. ajol.info For 4-n-pentylbenzophenone, the n-pentyl-substituted ring is activated and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the benzoyl group, direct iodination would preferentially occur at the ortho position (position 3).

To achieve the target molecule, this compound, the synthetic strategy must be adjusted. A more logical route involves the Friedel-Crafts acylation of pentylbenzene with 4-iodobenzoyl chloride. This ensures the iodine is positioned on the desired ring and in the correct para position.

Nevertheless, a wide range of direct iodination methods for aromatic compounds have been developed. These methods are crucial for synthesizing various iodoarenes and could be applied to different benzophenone precursors. organic-chemistry.org

Table 2: Selected Direct Iodination Reagents for Arenes

| Reagent System | Substrate Type | Conditions | Reference |

|---|---|---|---|

| N-Iodosuccinimide (NIS) / Trifluoroacetic acid | Electron-rich aromatics | Mild conditions, short reaction times | organic-chemistry.org |

| Iodine (I₂) / Ceric Ammonium Nitrate (CAN) | Pyrazoles | MeCN, reflux | nih.gov |

| KI / H₂O₂ / Strong Acid | Electron-rich arenes | MeOH | ajol.info |

| I₂ / Disulfide catalyst | Electron-rich aromatics | Acetonitrile (B52724), mild conditions | organic-chemistry.org |

| N-Iodosuccinimide (NIS) / Iron(III) triflimide | Wide range of arenes | Mild conditions | organic-chemistry.org |

Halogen Exchange Reactions

An alternative to direct iodination is the halogen exchange reaction, often referred to as the Finkelstein reaction for aromatic compounds. This method involves the conversion of an aryl bromide or chloride into an aryl iodide. frontiersin.org This strategy would require the prior synthesis of 4-Bromo-4'-n-pentylbenzophenone.

These reactions are typically catalyzed by a metal, with copper and nickel complexes being particularly effective. frontiersin.orgoup.com Copper(I)-catalyzed reactions, for instance, can proceed under relatively mild conditions and tolerate a variety of functional groups. nih.gov This makes halogen exchange a powerful tool for synthesizing aryl iodides that may be difficult to access through direct iodination. frontiersin.orgnih.gov More recently, photo-induced, metal-free halogen exchange methods have also been developed, offering an exceptionally mild pathway to aryl iodides. organic-chemistry.org

Table 3: Catalytic Systems for Aromatic Halogen Exchange (Ar-Br to Ar-I)

| Catalyst System | Reagents | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Copper(I) Iodide / Diamine ligand | NaI | Dioxane, 110°C | Broad scope, high yields | frontiersin.orgnih.gov |

| Nickel(II) Bromide / Zinc | KI | Mild conditions | Facile synthesis | oup.com |

| Palladium(I) Dimer Complex | Aryl Iodide (as exchange partner) | - | Mechanistic studies | frontiersin.org |

| None (Photo-induced) | Catalytic I₂ | Room Temperature | Metal-free, very mild | organic-chemistry.org |

Functional Group Transformations and Derivatization of this compound

The iodo-substituent on the benzophenone framework is not merely a static feature; it is a versatile functional handle that opens the door to a wide range of chemical transformations. The carbon-iodine bond can be readily cleaved and replaced, allowing for the synthesis of diverse derivatives.

Nucleophilic Aromatic Substitution Reactions at the Iodinated Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for derivatizing aryl halides. In this process, a nucleophile displaces the halide on the aromatic ring. masterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

For SNAr to occur efficiently, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. libretexts.org In this compound, the benzoyl group's carbonyl is an electron-withdrawing group. Its deactivating effect on the ring it is attached to facilitates nucleophilic attack, making the iodo-substituent susceptible to replacement.

A wide variety of nucleophiles can be employed in SNAr reactions, including amines, alkoxides, and thiolates, leading to the formation of new C-N, C-O, and C-S bonds. While the typical reactivity order for leaving groups in SNAr is F > Cl > Br > I (due to the rate-determining nucleophilic attack step), reactions involving iodo-substituents are well-documented and synthetically useful. masterorganicchemistry.comlibretexts.org Directed SNAr reactions have also been developed, where a directing group can facilitate substitution at a specific position, even without a strong electron-withdrawing group on the ring. rsc.org

Table 4: Potential Derivatizations via Nucleophilic Aromatic Substitution

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | N-Aryl Amine Derivative |

| Alkoxide | R-O⁻Na⁺ | Aryl Ether Derivative |

| Thiolate | R-S⁻Na⁺ | Aryl Thioether Derivative |

| Cyanide | NaCN | Aryl Nitrile Derivative |

| Azide | NaN₃ | Aryl Azide Derivative |

Oxidative and Reductive Transformations of the Carbonyl Group

The benzophenone core of the molecule offers a carbonyl group that can be targeted through oxidation and reduction reactions, leading to different functional derivatives.

Reductive Transformations: The ketone functionality in this compound is readily susceptible to reduction. Standard reducing agents can convert the carbonyl group into a secondary alcohol or completely reduce it to a methylene (B1212753) group. For instance, reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce benzophenones to their corresponding diphenylmethanols. The choice of reagent can influence the outcome, with stronger reducing agents like LiAlH₄ being highly effective. Complete reduction to the methylene group (a diarylmethane) can be achieved under harsher conditions, for example, through the Wolff-Kishner or Clemmensen reduction. These transformations are pivotal for converting the planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center, thus altering the three-dimensional structure of the molecule.

Oxidative Transformations: The oxidation of a ketone such as this compound is not as straightforward as the oxidation of an aldehyde or alcohol and generally requires harsh conditions. Ketones are resistant to oxidation by mild oxidizing agents. Under forcing conditions with strong oxidants like potassium permanganate (B83412) or chromic acid, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved. However, this is a destructive process and is rarely a synthetically useful transformation for simple benzophenones. The primary utility of the carbonyl group in this context lies in its reductive chemistry or its ability to activate adjacent positions for other reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The presence of an iodine atom on one of the phenyl rings makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide (this compound) to form a palladium(II) intermediate. The reactivity of the halide in this step follows the order I > Br > Cl. libretexts.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

This reaction is highly versatile, with a broad tolerance for various functional groups. jmchemsci.com By selecting different aryl or vinyl boronic acids, a wide array of substituted biaryl compounds can be synthesized from the this compound precursor. For example, reacting it with phenylboronic acid would yield 4-phenyl-4'-n-pentylbenzophenone. The reaction conditions are generally mild, and numerous palladium catalysts and ligands have been developed to optimize yield and efficiency for specific substrates. thieme-connect.com

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product |

|---|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃ or Cs₂CO₃ | 4-Aryl-4'-n-pentylbenzophenone |

Ullmann Coupling Reactions and Analogues

The Ullmann reaction is a classic method for the synthesis of symmetric biaryl compounds through the copper-catalyzed coupling of two aryl halide molecules. iitk.ac.inbyjus.com In the context of this compound, this reaction would lead to the formation of a dimer.

The traditional Ullmann condensation requires high temperatures (often above 200°C) and a stoichiometric amount of copper powder. organic-chemistry.org The mechanism involves the formation of an organocopper intermediate, which then reacts with a second molecule of the aryl halide. byjus.com

Modern variations of the Ullmann reaction utilize catalytic amounts of copper salts (e.g., CuI) and often proceed under milder conditions with the use of ligands. organic-chemistry.orgnih.gov These "Ullmann-type" reactions have expanded the scope and utility of this transformation. For this compound, the Ullmann coupling would produce 4,4''-bis(4-pentylbenzoyl)biphenyl, a large, symmetric molecule. While palladium catalysts can also be used for Ullmann-type homocoupling, copper remains the classic metal for this transformation. rsc.org

Table 2: Ullmann Coupling Reaction for Dimerization

| Reactant | Catalyst | Conditions | Product |

|---|---|---|---|

| This compound | Copper (Cu) powder or CuI | High Temperature (e.g., >200°C) | 4,4''-bis(4-pentylbenzoyl)biphenyl |

Synthetic Utility as a Precursor for Complex Organic Molecules

Due to the reactivity of its functional groups, this compound serves as a valuable organic building block for the synthesis of more complex molecules. sigmaaldrich.comsioc-journal.cn Such building blocks are fundamental starting materials in medicinal chemistry, materials science, and various areas of organic synthesis. rsc.org

The transformations discussed previously illustrate its versatility:

Access to Substituted Biaryls: The Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions allow the iodo-substituent to be replaced by a wide range of aryl, heteroaryl, or vinyl groups. This enables the construction of complex biaryl structures which are common motifs in pharmaceuticals and liquid crystals.

Formation of Diarylmethanes: Reduction of the carbonyl group to a methylene bridge transforms the rigid benzophenone scaffold into a more flexible diarylmethane structure. If this reduction is performed after a cross-coupling reaction, it provides a route to highly substituted diarylmethanes.

Synthesis of Diphenylmethanols: Partial reduction to the alcohol creates a chiral center and introduces a hydroxyl group that can be used for further functionalization, such as esterification or etherification.

The combination of these reactions provides a synthetic toolbox for elaborating the this compound core into a diverse range of larger, more functionalized molecules with potential applications in various scientific fields.

Advanced Characterization Techniques and Spectroscopic Analysis of 4 Iodo 4 N Pentylbenzophenone

Structural Elucidation via X-ray Diffraction

X-ray diffraction (XRD) techniques are indispensable for the unambiguous determination of the solid-state structure of crystalline materials. They provide precise information on the atomic arrangement within a crystal lattice.

Single-Crystal X-ray Diffraction for Solid-State Architectures

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional architecture of a molecule in its crystalline form. mdpi.com To perform this analysis, a high-quality single crystal of 4-Iodo-4'-n-pentylbenzophenone is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

This analysis would yield precise data on:

Molecular Conformation: The dihedral angle between the two phenyl rings and the conformation of the flexible n-pentyl chain.

Bond Lengths and Angles: Exact measurements of all covalent bonds (e.g., C-C, C=O, C-I) and the angles between them.

Supramolecular Assembly: The packing of molecules in the crystal lattice, revealing intermolecular interactions such as halogen bonding (C-I···O), π-π stacking between the aromatic rings, and van der Waals forces. These interactions are crucial in governing the material's bulk properties. acs.org

Powder X-ray Diffraction for Phase Purity Assessment

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze polycrystalline materials. anl.gov It is primarily employed to identify the crystalline phases present in a bulk sample and to assess its purity. A powdered sample of this compound would be exposed to X-rays, and the diffracted intensity would be measured as a function of the diffraction angle (2θ). anl.govspringernature.com

The resulting diffractogram serves as a unique "fingerprint" for the crystalline solid. anl.gov Its key applications for this compound include:

Phase Identification: The experimental PXRD pattern can be compared against databases, like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to confirm the identity of the material. icdd.com

Purity Verification: The presence of sharp, well-defined peaks indicates a highly crystalline material. The absence of peaks corresponding to potential impurities or other crystalline forms (polymorphs) confirms the phase purity of the synthesized batch.

Comparison with Single-Crystal Data: If a single-crystal structure is determined, its data can be used to simulate a theoretical powder pattern. Matching the experimental pattern with the simulated one provides ultimate confirmation of the bulk sample's structural integrity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is one of the most powerful tools for determining the molecular structure of a compound in solution. It provides detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR Spectroscopic Analysis

¹H (proton) and ¹³C NMR spectra provide atom-by-atom connectivity information. For this compound, the spectra would be recorded in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃). washington.edu

Predicted ¹H NMR Spectrum: The proton NMR spectrum would show distinct signals for the aromatic protons and the aliphatic protons of the n-pentyl group.

Aromatic Region (approx. 7.2-7.8 ppm): The eight aromatic protons would appear as a series of doublets and multiplets, reflecting their coupling with neighboring protons. The protons on the iodinated ring would be shifted compared to those on the pentyl-substituted ring due to the electronic effects of the iodine and carbonyl groups.

Aliphatic Region (approx. 0.9-2.7 ppm): The n-pentyl group would show a characteristic set of signals: a triplet for the terminal methyl (CH₃) group, multiplets for the internal methylene (B1212753) (CH₂) groups, and a triplet for the methylene group adjacent to the phenyl ring. chemistrysteps.com

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum would show a signal for each unique carbon atom.

Carbonyl Carbon (approx. 195 ppm): A single, low-intensity signal for the ketone carbonyl carbon.

Aromatic Carbons (approx. 128-145 ppm): Multiple signals for the aromatic carbons. The carbon atom bonded to the iodine (C-I) would be found at a distinct chemical shift (typically around 90-100 ppm).

Aliphatic Carbons (approx. 14-36 ppm): Signals corresponding to the five carbons of the n-pentyl chain.

The following table presents predicted chemical shift values based on known data for similar structural motifs.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic H | 7.2 – 7.8 | 128 – 145 |

| Aromatic C-I | - | 95 – 105 |

| C=O | - | ~195 |

| -CH₂- (benzylic) | ~2.7 (triplet) | ~36 |

| -(CH₂)₃- | 1.3 – 1.7 (multiplets) | 22 – 32 |

| -CH₃ | ~0.9 (triplet) | ~14 |

Advanced NMR Techniques for Supramolecular Systems

Benzophenone (B1666685) derivatives are known to participate in supramolecular assembly, forming structures like gels or liquid crystals. acs.orgnih.gov Advanced NMR techniques are crucial for studying the dynamics and structure of these larger systems in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment can detect through-space interactions between protons that are close to each other (typically < 5 Å), providing evidence for specific molecular conformations and intermolecular associations in self-assembled structures.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules. It can be used to study the aggregation state of the compound in solution, distinguishing between monomers and larger supramolecular assemblies.

Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, one can study dynamic processes, such as the formation or disruption of aggregates, and calculate thermodynamic parameters for these association events.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (Molecular Formula: C₁₈H₁₉IO), the expected exact mass is approximately 378.04 g/mol .

High-resolution mass spectrometry (HRMS) would be able to confirm the molecular formula by providing a highly accurate mass measurement. Upon ionization, typically by electron impact (EI), the molecular ion ([M]⁺˙) is formed. This ion can then undergo fragmentation, breaking into smaller, characteristic pieces. The major predicted fragmentation pathways would involve cleavage adjacent to the carbonyl group (α-cleavage).

| Fragment Ion Formula | Fragment Ion Structure | Predicted m/z | Origin |

|---|---|---|---|

| [C₁₈H₁₉IO]⁺˙ | [M]⁺˙ | 378 | Molecular Ion |

| [C₁₂H₁₅O]⁺ | [CH₃(CH₂)₄-C₆H₄-CO]⁺ | 175 | Loss of iodophenyl radical |

| [C₇H₄IO]⁺ | [I-C₆H₄-CO]⁺ | 231 | Loss of pentylphenyl radical |

| [C₆H₄I]⁺ | [I-C₆H₄]⁺ | 203 | Loss of pentylbenzoyl radical |

| [C₁₁H₁₅]⁺ | [CH₃(CH₂)₄-C₆H₄]⁺ | 147 | Loss of iodobenzoyl radical |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| deuterated chloroform (CDCl₃) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. For the analysis of this compound, the sample is first vaporized and injected into the gas chromatograph. Here, it travels through a capillary column, and its components are separated based on their boiling points and interactions with the column's stationary phase.

As the separated components, including this compound, exit the GC column, they enter the mass spectrometer. The molecules are then ionized, typically by electron impact (EI), causing them to fragment into characteristic, charged pieces. The mass spectrometer sorts these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. youtube.comnih.gov

The identification of this compound is confirmed by analyzing its molecular ion peak and its fragmentation pattern. nih.gov The molecular ion (M+) peak corresponds to the intact molecule that has lost one electron, and its m/z value confirms the molecular weight of the compound. The fragmentation pattern provides structural information. Common fragmentation in compounds with similar features includes the loss of alkyl radicals and characteristic cleavages near functional groups. msu.edumiamioh.edu For instance, the presence of a pentyl group would likely lead to fragments corresponding to the loss of C1 to C5 alkyl radicals (e.g., m/z = 71 for a pentyl cation). msu.edu The benzophenone core itself also produces a distinct fragmentation pattern. By piecing together this information, the precise structure of this compound can be unequivocally identified.

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |

| 392 | [M]+ (Molecular Ion) | Confirms the molecular weight of this compound. |

| 321 | [M - C5H11]+ | Loss of the n-pentyl group. msu.edu |

| 283 | [M - I]+ | Loss of the iodine atom. |

| 207 | [C13H9O]+ | Benzoyl cation fragment. |

| 181 | [C7H4IO]+ | Iodobenzoyl cation fragment. |

| 105 | [C7H5O]+ | Benzoyl cation. |

| 77 | [C6H5]+ | Phenyl cation. |

| 71 | [C5H11]+ | Pentyl cation. msu.edu |

This table is illustrative and based on general fragmentation principles. Actual m/z values may vary slightly based on instrumental conditions.

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is an essential tool for both the purification of chemical compounds and the assessment of their purity. Depending on the scale and requirements of the separation, different chromatographic methods are employed.

Column chromatography is a preparative technique used to purify solid compounds from a mixture. nih.gov For this compound, this method is invaluable for removing unreacted starting materials, byproducts, and other impurities after its synthesis. The principle of column chromatography relies on the differential adsorption of components in a mixture onto a solid stationary phase.

In a typical setup for the purification of a moderately polar compound like this compound, a glass column is packed with a solid adsorbent, most commonly silica (B1680970) gel (the stationary phase). The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column. A solvent or a mixture of solvents (the mobile phase) is then passed through the column.

The separation occurs as the components of the mixture travel down the column at different rates. Compounds with higher polarity will adhere more strongly to the polar silica gel and thus move more slowly. Less polar compounds will travel down the column more quickly. By carefully selecting the mobile phase, a gradient of solvent polarity can be used to effectively separate the desired compound. For a benzophenone derivative, a common mobile phase might start with a non-polar solvent like hexane, with increasing amounts of a more polar solvent like ethyl acetate (B1210297) being added over time. nih.gov Fractions are collected as the solvent elutes from the column, and these are typically analyzed by a simpler technique like thin-layer chromatography (TLC) to identify which fractions contain the pure this compound.

Table 2: Typical Parameters for Column Chromatography Purification of this compound

| Parameter | Description | Typical Value/Choice |

| Stationary Phase | The solid adsorbent that separates the mixture. | Silica Gel (60-120 mesh) |

| Mobile Phase | The solvent system that carries the mixture through the column. | Gradient of Hexane and Ethyl Acetate (e.g., starting with 100% Hexane, gradually increasing to 90:10 Hexane:Ethyl Acetate) nih.gov |

| Elution Technique | The method of passing the mobile phase through the column. | Gradient Elution |

| Detection Method | How the separated components are identified in the collected fractions. | Thin-Layer Chromatography (TLC) with UV visualization |

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate analytical technique used to separate, identify, and quantify components in a mixture. nih.gov It is the method of choice for assessing the final purity of this compound. HPLC operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with much smaller particles, leading to significantly higher resolution and faster separation times. lcms.cz

For purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. sielc.comjfda-online.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comjfda-online.com When a solution of the compound is injected into the HPLC system, the non-polar this compound will interact with the non-polar stationary phase. By using a specific composition of the mobile phase (either isocratic, with a constant composition, or gradient, with a changing composition), the compound will be eluted from the column at a characteristic time, known as the retention time. researchgate.netnih.gov

A detector, commonly a UV-Vis detector set at a wavelength where the compound absorbs light, measures the concentration of the compound as it exits the column. nih.govjfda-online.com The output is a chromatogram, which shows a peak for each component in the sample. A pure sample of this compound will ideally show a single, sharp peak. The area of this peak is proportional to the concentration of the compound, allowing for quantitative purity analysis, often expressed as a percentage. The presence of other peaks would indicate impurities.

Table 3: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Description | Typical Value/Choice |

| Column | The heart of the HPLC system where separation occurs. | Reversed-Phase C18 (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size) nih.gov |

| Mobile Phase | The solvent system used for elution. | Isocratic or gradient mixture of Acetonitrile and Water sielc.com |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min jfda-online.comnih.gov |

| Detection | The method used to "see" the compound as it elutes. | UV-Vis Detector (e.g., at 254 nm or another wavelength of maximum absorbance) |

| Retention Time | The time it takes for the compound to travel through the column. | Dependent on exact conditions, but will be a specific, reproducible value. researchgate.net |

Liquid Crystalline Behavior and Anisotropic Material Science of 4 Iodo 4 N Pentylbenzophenone Analogues

Mesophase Formation and Classification

Liquid crystals are broadly categorized as thermotropic or lyotropic, with thermotropic liquid crystals exhibiting phase transitions dependent on temperature. wikipedia.orgijpsonline.com As the temperature of a suitable material is changed, it may pass through a variety of thermotropic phases. wikipedia.org Many such compounds transition from a crystalline solid to a liquid crystal phase at a specific melting temperature and to an isotropic liquid at a higher clearing temperature. nih.gov

Nematic Phase: This is the least ordered liquid crystal phase, characterized by long-range orientational order, where the molecules tend to align along a common axis, known as the director, but have no long-range positional order. mdpi.commerckgroup.com The molecules can flow freely, much like in an isotropic liquid. merckgroup.com Given the rod-like shape of benzophenone (B1666685) analogues, the nematic phase is a commonly expected mesophase. nih.gov

Smectic Phase: In addition to the orientational order of the nematic phase, smectic phases exhibit a degree of positional order, with molecules arranged in layers. mdpi.comresearchgate.net These layers can slide past one another, resulting in a more viscous, soap-like consistency compared to the nematic phase. merckgroup.com Depending on the arrangement of molecules within the layers (e.g., perpendicular or tilted relative to the layer normal), different smectic phases, such as Smectic A and Smectic C, can be identified. researchgate.net Longer alkyl chains on mesogenic molecules tend to promote the formation of smectic phases. nih.govresearchgate.net

Cholesteric (Chiral Nematic) Phase: This phase is typically formed by chiral molecules and can be considered a variation of the nematic phase. researchgate.net In this phase, the director is not fixed in a single orientation but twists helically throughout the material. nih.gov While 4-Iodo-4'-n-pentylbenzophenone itself is not chiral, the introduction of a chiral center into an analogue could induce the formation of a cholesteric phase.

The specific phases and transition temperatures for any given compound are determined experimentally, often using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.govbibliotekanauki.pl

Table 1: Illustrative Phase Transition Temperatures for a Hypothetical Homologous Series of 4-Alkyl-4'-iodobenzophenones This table is a hypothetical representation to illustrate how transition temperatures might vary with alkyl chain length in a homologous series of calamitic liquid crystals. Actual values require experimental determination.

| Alkyl Chain Length (n) | Melting Point (Crystal to LC) (°C) | Clearing Point (LC to Isotropic) (°C) | Observed Mesophase(s) |

| 3 | 55 | 65 | Nematic |

| 4 | 52 | 78 | Nematic |

| 5 | 48 | 85 | Nematic, Smectic A |

| 6 | 50 | 83 | Nematic, Smectic A |

| 7 | 53 | 80 | Smectic A |

The fundamental requirements for a molecule to exhibit liquid crystalline behavior are an anisometric (non-spherical) molecular shape and anisotropic polarizability. nih.govacs.orgtaylorfrancis.com

Anisometric Molecular Shape: Molecules that are significantly longer than they are wide, often described as rod-like or calamitic, are prime candidates for forming liquid crystal phases. nih.govnih.gov The structure of this compound fits this description. It possesses a rigid, elongated core composed of two phenyl rings linked by a carbonyl group, and a flexible n-pentyl tail. This shape anisotropy leads to anisotropic interactions between molecules, promoting the parallel alignment characteristic of mesophases. aip.org

Polarizability: Anisotropic polarizability, meaning the ease with which the electron cloud of a molecule can be distorted by an electric field varies with direction, is also crucial. acs.org Aromatic rings, like those in the benzophenone core, and substituents like iodine contribute significantly to high polarizability. researchgate.netmdpi.com This property enhances the intermolecular attractive forces (specifically, dispersion forces) that stabilize the orientationally ordered liquid crystalline state. nih.govacs.org The presence of electronegative atoms and conjugated π-electron systems within the molecule generally increases polarizability and the propensity for mesophase formation. researchgate.netmdpi.com

Electro-Optical Properties of Liquid Crystalline Systems

The defining characteristic of liquid crystals in technological applications is their anisotropy, which means their physical properties are direction-dependent. ijpsonline.commdpi.com This is particularly evident in their interaction with light.

A key optical property of liquid crystals is birefringence, also known as double refraction. ijpsonline.comwikipedia.org This phenomenon occurs in optically anisotropic materials where the refractive index depends on the polarization and propagation direction of light. publisherspanel.comwikipedia.org

When unpolarized light enters a birefringent material, such as a liquid crystal in an ordered state, it is split into two rays that are polarized at right angles to each other. microscopyu.com These two rays, termed the ordinary (o-ray) and extraordinary (e-ray), travel at different velocities and therefore experience different refractive indices (nₒ and nₑ). microscopyu.comcleanenergywiki.org This splitting of a single incident beam into two is called double refraction. wikipedia.orgcleanenergywiki.org

The magnitude of birefringence (Δn) is the difference between the extraordinary and ordinary refractive indices (Δn = nₑ - nₒ). wikipedia.orgresearchgate.net In a nematic liquid crystal, nₑ corresponds to light polarized parallel to the director, while nₒ corresponds to light polarized perpendicular to the director. The value of Δn is a critical parameter for many electro-optical applications. mdpi.comresearchgate.net Molecules with long conjugated π-electron systems, such as those containing multiple phenyl rings, tend to exhibit high birefringence. mdpi.com

The collective alignment of molecules in a liquid crystal phase results in anisotropy in numerous properties beyond just the refractive index. mdpi.com The response of the material to external stimuli, whether optical, electrical, or mechanical, is highly dependent on the direction relative to the molecular alignment.

Optical Properties: The alignment of molecules in a liquid crystal can be controlled by an external electric field. merckgroup.com This allows for the tuning of the effective refractive index and, consequently, the birefringence of the material. researchgate.netbibliotekanauki.pl This electrically controllable optical anisotropy is the fundamental principle behind liquid crystal displays (LCDs) and other photonic devices. publisherspanel.commdpi.com

Mechanical Properties: Mechanical properties such as viscosity and elasticity are also anisotropic. For instance, the viscosity experienced by an object moving through a nematic liquid crystal depends on its direction of motion relative to the director. merckgroup.com Similarly, the diffusion of particles within a liquid crystal is faster when moving parallel to the director compared to moving perpendicularly. nih.gov

Table 2: Illustrative Anisotropic Properties of a Typical Nematic Liquid Crystal This table provides representative examples of how physical properties can differ when measured parallel versus perpendicular to the liquid crystal director. Specific values for this compound analogues would require experimental measurement.

| Property | Symbol | Direction Parallel to Director | Direction Perpendicular to Director | Anisotropy (ΔP) |

| Refractive Index | n | nₑ | nₒ | Δn = nₑ - nₒ |

| Dielectric Permittivity | ε | ε∥ | ε⊥ | Δε = ε∥ - ε⊥ |

| Magnetic Susceptibility | χ | χ∥ | χ⊥ | Δχ = χ∥ - χ⊥ |

| Viscosity | η | η∥ | η⊥ | Δη = η∥ - η⊥ |

Applications in Photonic Materials and Electro-Optic Devices

The ability to control the optical properties of liquid crystals with external fields makes them indispensable in a wide range of technologies. raicol.comresearchgate.net Compounds like this compound analogues, which are expected to possess significant birefringence and dielectric anisotropy, are potential candidates for use in advanced photonic and electro-optic systems.

The performance of electro-optic devices is often tied to the properties of the liquid crystal material used. For example, high-speed optical switches and modulators require materials with fast response times. arxiv.orgmdpi.com In many cases, the switching speed is improved by using materials with high birefringence, which allows for the use of thinner device cells. mdpi.com

Potential applications for such materials include:

Optical Switches: Devices that can route optical signals in communication networks, where the liquid crystal acts as a switchable waveguide or routing element. arxiv.orgmdpi.com

Phase Modulators: Components that control the phase of a light beam, which are essential for applications like beam steering, holography, and optical computing. researchgate.netnih.gov

Tunable Filters and Lasers: Liquid crystals can be integrated into optical cavities to allow for the tuning of resonant wavelengths.

Sensors: The sensitive response of liquid crystals to external stimuli, including temperature, electric fields, and the presence of chemical analytes, can be harnessed for sensing applications. nih.govmdpi.com

The development of new liquid crystalline materials with optimized properties, such as high birefringence, low viscosity, and broad operating temperature ranges, is crucial for advancing these technologies. mdpi.commdpi.com Research into molecules like this compound and its analogues contributes to the library of materials available for creating next-generation photonic and electro-optic devices. mdpi.com

Influence of Molecular Structure on Liquid Crystalline Properties

The liquid crystalline behavior of a compound is intimately linked to its molecular structure. Subtle changes in the molecular architecture can have a profound impact on the type of mesophases formed, the transition temperatures, and the physical properties of the material. worktribe.com

The transition temperatures also show a characteristic dependence on the chain length. The nematic-to-isotropic transition temperature (TN-I) often exhibits an odd-even effect, where compounds with an even number of carbon atoms in the alkyl chain have higher transition temperatures than those with an odd number. This effect is attributed to the anisotropy of molecular polarizability, which is influenced by the orientation of the terminal C-C bond relative to the long axis of the molecule.

Table 1: Illustrative Effect of Terminal Alkyl Chain Length on Mesophase Behavior of a Generic Liquid Crystal Homologous Series

| Number of Carbon Atoms (n) in Alkyl Chain | Mesophase Type | Nematic-Isotropic Transition Temperature (°C) |

| 3 | Nematic | 45 |

| 4 | Nematic | 52 |

| 5 | Nematic | 48 |

| 6 | Nematic, Smectic C | 55 |

| 7 | Nematic, Smectic C | 53 |

| 8 | Smectic C, Nematic | 60 |

| 9 | Smectic C, Nematic | 58 |

| 10 | Smectic C | 65 |

Note: This table presents generalized trends and does not represent data for a specific homologous series. The exact transition temperatures and phase types vary significantly between different classes of liquid crystals.

The introduction of a halogen atom onto the aromatic core of a liquid crystal molecule can significantly alter its physical properties and mesophase behavior. researchgate.netnycu.edu.tw Halogens are electronegative and polarizable, and their presence can influence intermolecular interactions in several ways.

A halogen substituent, such as the iodine atom in this compound, increases the molecular polarizability. oup.com This can lead to stronger dispersion forces between molecules, which generally tends to increase the clearing point (the temperature at which the liquid crystal transitions to the isotropic liquid phase). The large size of the iodine atom also increases the breadth of the molecule, which can disrupt the molecular packing and potentially lower the clearing point, creating a competing effect. oup.com

Table 2: Comparison of Mesophase Stability for Halogenated vs. Non-Halogenated Analogues (Illustrative Examples)

| Compound | Terminal Substituent (X) | Mesophase(s) | Clearing Temperature (°C) |

| 4-Cyano-4'-pentylbiphenyl | -CN | Nematic | 35 |

| 4-Fluoro-4'-pentylbiphenyl | -F | Nematic | 25 |

| 4-Chloro-4'-pentylbiphenyl | -Cl | Nematic | 30 |

| 4-Bromo-4'-pentylbiphenyl | -Br | Nematic | 28 |

Note: This table provides a simplified comparison using a well-known liquid crystal series to illustrate the general impact of halogen substitution. The specific effects can vary depending on the molecular core.

Photochemistry and Photophysics of Iodo Benzophenones

Electronic Excited States and Deactivation Pathways

The photophysics of benzophenone (B1666685) and its derivatives are governed by the relative energies and characters of their low-lying electronic excited states. Upon absorption of ultraviolet light, the molecule is promoted from its ground state (S₀) to a singlet excited state (S₁ or S₂). For benzophenones, the lowest singlet excited state (S₁) is typically of n,π* character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. A higher-lying π,π* singlet state (S₂) is also present.

Following initial excitation, a series of rapid deactivation processes occur. One of the primary events is internal conversion, a non-radiative transition between states of the same multiplicity. For instance, if the molecule is excited to the S₂ state, it rapidly undergoes internal conversion to the S₁ state. Studies on p-iodobenzophenone (p-IBP) using ultrafast pump-probe experiments have shown that the S₂ → S₁ internal conversion occurs with a lifetime of 0.59 picoseconds. acs.org

The most significant deactivation pathway for the S₁ state of benzophenones is intersystem crossing (ISC), a non-radiative transition between states of different multiplicities. iupac.org In this process, the molecule transitions from the S₁ (n,π) state to a triplet state (T₁), which is also typically of n,π character. The efficiency of ISC in benzophenone itself is nearly quantitative, with a quantum yield approaching unity. The rate of this S₁ → T₁ transition in benzophenone is on the order of 1 x 10¹¹ s⁻¹. acs.org

The introduction of an iodine atom, as in 4-Iodo-4'-n-pentylbenzophenone, is expected to significantly accelerate the rate of intersystem crossing due to the heavy-atom effect. This effect enhances spin-orbit coupling, which facilitates the formally forbidden singlet-triplet transition. For p-iodobenzophenone, the rate of S₁ → T₁ intersystem crossing is approximately 2.3 x 10¹¹ s⁻¹, more than double that of unsubstituted benzophenone. acs.org Once populated, the triplet state can then deactivate through several pathways, including phosphorescence (a radiative transition from T₁ to S₀) or further non-radiative decay.

| Compound | S₂ → S₁ Internal Conversion Lifetime (ps) | S₁ → T₁ Intersystem Crossing Rate (s⁻¹) |

| Benzophenone (BP) | 0.53 | ~1 x 10¹¹ |

| p-Iodobenzophenone (p-IBP) | 0.59 | ~2.3 x 10¹¹ |

Table 1: Photophysical parameters for Benzophenone and p-Iodobenzophenone in acetonitrile (B52724), providing a basis for the expected behavior of this compound. acs.org

Photoinduced Processes Involving the Carbonyl Group

The carbonyl group is the primary chromophore in benzophenones and the epicenter of their rich photochemistry. The n,π* character of the lowest triplet state (T₁) imparts radical-like reactivity to the carbonyl oxygen. One of the most characteristic reactions of triplet benzophenones is hydrogen abstraction. The excited triplet state can abstract a hydrogen atom from a suitable donor molecule (R-H) to form a ketyl radical.

Another important class of photoinduced processes involving the carbonyl group is photocycloaddition. The excited triplet state of benzophenone can react with alkenes to form four-membered ring structures known as oxetanes. This reaction, known as the Paterno-Büchi reaction, is a [2+2] cycloaddition.

The presence of the n-pentyl group on one of the phenyl rings of this compound introduces the possibility of intramolecular hydrogen abstraction. If the pentyl chain can fold in a way that brings one of its C-H bonds into proximity with the excited carbonyl oxygen, an intramolecular hydrogen transfer can occur, leading to the formation of a biradical species. This biradical can then undergo further reactions, such as cyclization to form a five-membered ring.

Influence of the Iodine Atom on Photoreactivity and Photophysics

The presence of an iodine atom at the 4-position of the benzophenone core has a profound impact on its photophysical and photochemical properties, primarily through the "internal heavy-atom effect". researchgate.net This effect arises from the large spin-orbit coupling constant of the iodine atom, which facilitates transitions between electronic states of different spin multiplicities.

The most significant consequence of the heavy-atom effect in this compound is the dramatic increase in the rate of intersystem crossing from the S₁ to the T₁ state. acs.orgresearchgate.net This leads to a higher quantum yield of triplet state formation and a shorter singlet state lifetime. Consequently, fluorescence from the S₁ state is typically quenched in iodo-benzophenones.

The enhanced population of the triplet state can also lead to increased efficiency in photosensitization processes. The triplet state of the iodo-benzophenone can transfer its energy to another molecule, promoting it to its triplet state. A particularly important example is the sensitization of molecular oxygen. Ground-state oxygen is a triplet (³O₂), and energy transfer from the triplet benzophenone can promote it to its highly reactive singlet state (¹O₂). Iodination has been shown to be an effective strategy for increasing the singlet oxygen quantum yield in various chromophores. nih.govresearchgate.net

Furthermore, the iodine atom can influence the radiative decay from the triplet state. The enhanced spin-orbit coupling not only accelerates S₁ → T₁ intersystem crossing but also increases the probability of the T₁ → S₀ transition. This results in a significant shortening of the phosphorescence lifetime compared to the non-halogenated parent compound.

| Property | Influence of Iodine Atom | Rationale |

| Intersystem Crossing (ISC) Rate | Increased | Enhanced spin-orbit coupling (Heavy-atom effect). acs.orgresearchgate.net |

| Fluorescence Quantum Yield | Decreased | Faster ISC outcompetes fluorescence. researchgate.net |

| Triplet State Quantum Yield | Increased | More efficient population of the triplet state. researchgate.net |

| Phosphorescence Lifetime | Decreased | Enhanced spin-orbit coupling increases the rate of T₁ → S₀ transition. researchgate.net |

| Singlet Oxygen Generation | Potentially Increased | Higher triplet quantum yield can lead to more efficient energy transfer to O₂. nih.gov |

Table 2: Expected influence of the iodine atom on the photophysical properties of this compound.

Photochemical Transformations and Reaction Mechanisms

The photochemical transformations of this compound are expected to be diverse, stemming from the reactivity of its excited triplet state and the potential for carbon-iodine bond cleavage.

One of the primary photochemical pathways is photoreduction, initiated by the hydrogen abstraction reaction of the triplet carbonyl group, as described earlier. In the presence of a good hydrogen donor, this will lead to the formation of a ketyl radical. Dimerization of these radicals can lead to the formation of pinacols.

A significant photochemical reaction specific to iodo-aromatic compounds is the homolytic cleavage of the carbon-iodine (C-I) bond. The C-I bond is relatively weak and can undergo scission upon electronic excitation. This process generates a benzoylphenyl radical and an iodine atom. These highly reactive radical intermediates can then initiate a cascade of secondary reactions, including:

Hydrogen abstraction: The benzoylphenyl radical can abstract a hydrogen atom from the solvent or another molecule to form 4-n-pentylbenzophenone.

Reaction with other radicals: The radical intermediates can combine with other radicals present in the system.

Addition to unsaturated systems: The benzoylphenyl radical can add to any double bonds present.

In aqueous environments, particularly in the presence of species like nitrate, the photochemical degradation of benzophenones can be accelerated and lead to a variety of transformation products, including hydroxylated, nitrosylated, and nitrated derivatives. nih.gov While these studies were conducted on other benzophenone derivatives, similar pathways could be anticipated for this compound under relevant environmental conditions.

The interplay between the reactivity of the excited carbonyl group and the photolability of the C-I bond makes the photochemistry of this compound particularly complex and dependent on the specific reaction conditions, such as the solvent, the presence of oxygen, and the availability of hydrogen donors.

Computational and Theoretical Chemistry Investigations of 4 Iodo 4 N Pentylbenzophenone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. nd.edu These methods, based on solving the Schrödinger equation, can provide detailed information about electron distribution, orbital energies, and molecular reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. cas.cz For 4-Iodo-4'-n-pentylbenzophenone, DFT calculations would typically be employed to determine its optimized molecular geometry, electronic ground state properties, and spectroscopic features.

A typical DFT study would involve selecting an appropriate functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G*, def2-TZVP) that accurately describes the electronic environment, including the heavy iodine atom. From these calculations, key electronic parameters can be derived. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular interest, as their difference (the HOMO-LUMO gap) provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, DFT can be used to generate an electrostatic potential map, which illustrates the charge distribution across the molecule. In this compound, one would expect a region of negative potential around the electronegative oxygen atom of the carbonyl group and a region of positive potential (a "sigma-hole") on the iodine atom, which is crucial for understanding halogen bonding.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule |

| Mulliken Charge on Iodine | +0.15 e | Partial charge on the iodine atom, indicating its electrophilic character |

Note: The values in this table are illustrative and not based on published experimental or computational data for this compound.

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. wikipedia.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations would be valuable for benchmarking the results obtained from DFT. They can provide more precise values for bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional structure. These methods are also well-suited for calculating properties like polarizability and hyperpolarizability, which are important for understanding the non-linear optical properties of the material.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. chemrxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing insights into conformational changes and dynamic processes.

For this compound, MD simulations would be particularly useful for exploring the conformational landscape of the flexible n-pentyl chain and the rotational freedom around the bonds connecting the phenyl rings to the carbonyl group. The simulations would reveal the most stable conformations of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its packing in the solid state and its interactions with other molecules.

Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectra would be highly valuable.

IR Spectrum: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations would help in assigning the peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as the characteristic C=O stretch of the ketone group.

NMR Spectrum: The chemical shifts of the ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions would aid in the interpretation of experimental NMR spectra for structure elucidation.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. This would provide insight into the electronic transitions responsible for the molecule's absorption of light.

Understanding Intermolecular Interactions and Supramolecular Architectures

The way molecules pack in the solid state is determined by a delicate balance of intermolecular interactions. nih.gov For this compound, several types of non-covalent interactions are expected to play a role in its supramolecular assembly.

The presence of the iodine atom makes halogen bonding a key interaction to consider. beilstein-journals.org The electrophilic region on the iodine atom (the sigma-hole) can interact with nucleophilic sites on neighboring molecules, such as the oxygen atom of the carbonyl group (I···O interactions) or the π-system of the phenyl rings. nih.gov These interactions are directional and can lead to the formation of well-defined one-, two-, or three-dimensional structures. researchgate.net

Analysis of Partial Charges and Bond Orders in Assemblies

The analysis of partial charges and bond orders is fundamental to understanding the nature of intermolecular interactions. Partial charges on atoms within a molecule dictate its electrostatic potential and how it will interact with other molecules. Bond order, in turn, provides a measure of the number of chemical bonds between two atoms and indicates the strength and nature of that bond.

For a molecule like this compound, computational analysis would typically reveal the distribution of electron density. The iodine atom, being a halogen, is of particular interest due to its ability to form halogen bonds—a type of non-covalent interaction where the halogen acts as an electrophilic species. A detailed analysis would likely show a region of positive electrostatic potential (a σ-hole) on the outermost portion of the iodine atom, which is crucial for forming halogen bonds with electron-rich atoms. The bond orders within the benzophenone (B1666685) core and the n-pentyl chain would also be of interest to understand the molecule's conformational flexibility and electronic conjugation.

While specific data for this compound is not available, studies on similar halogenated organic molecules have demonstrated the importance of these parameters in predicting their assembly in the solid state and in solution.

Calculation of Binding Energies in Supramolecular Systems

The calculation of binding energies is essential for quantifying the strength of intermolecular interactions in supramolecular assemblies. These calculations can predict the stability of a complex formed between a host and a guest molecule, or the cohesion of molecules in a crystal lattice.

High-level quantum mechanical methods are capable of producing accurate estimates of these binding energies, which can then be correlated with experimental data from techniques like X-ray crystallography. nih.gov Although detailed binding energy calculations for this specific compound have not been published, the principles of such calculations are well-documented and form a cornerstone of modern computational chemistry. nih.gov

Advanced Materials Science Applications Beyond Liquid Crystals

Organic Electronics and Optoelectronics

The benzophenone (B1666685) moiety is a classic example of a "donor-acceptor" (D-A) structure, where the carbonyl group acts as an electron acceptor. This intrinsic electronic character, combined with the ability to introduce various functional groups, makes benzophenone derivatives highly suitable for organic electronic and optoelectronic devices.

The development of organic materials for applications like Organic Light-Emitting Diodes (OLEDs) relies on precise tuning of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.comnih.gov The 4-Iodo-4'-n-pentylbenzophenone structure serves as a versatile scaffold for creating such tailored materials. The iodine atom is a particularly useful reactive handle for synthesizing more complex molecules through reactions like Buchwald-Hartwig or palladium-catalyzed couplings. mdpi.com

For instance, derivatives of halogenated benzophenones are widely used as emitters or host materials in OLEDs. mdpi.com The iodine on the phenyl ring can be substituted with various electron-donating groups (donors) to create sophisticated D-A or Donor-Acceptor-Donor (D-A-D) molecules. These molecules often exhibit properties like Thermally Activated Delayed Fluorescence (TADF), which is crucial for achieving high efficiency in OLEDs. mdpi.com While the n-pentyl group primarily influences solubility and liquid crystalline behavior, the core benzophenone structure dictates the fundamental electronic and optical properties.

Research on various benzophenone derivatives has demonstrated that their thermal, electrochemical, and photophysical properties can be systematically modified. mdpi.com For example, the introduction of different donor fragments to the benzophenone core allows for tuning the emission color and quantum efficiency of OLED devices.

Table 1: Properties of Selected Benzophenone-Based Donor-Acceptor (D-A) Materials for OLEDs

| Compound ID | Donor Fragment | Acceptor Fragment | HOMO (eV) | LUMO (eV) | Application | Reference |

| EA8 | 3-iodo-9-ethylcarbazole | 4-aminobenzophenone | - | - | Emitter | mdpi.com |

| EA13 | 9,9-dimethyl-9,10-dihydroacridine | 4-bromobenzophenone | -5.58 | -2.18 | Emitter | mdpi.com |

| EA14 | 10H-phenothiazine | 4-bromobenzophenone | -5.50 | -2.15 | Emitter | mdpi.com |

| HB1 | N,N-Diphenylaniline | 4,4′-difluorobenzophenone | -5.69 | -2.19 | Host | mdpi.com |

| HB8 | 9H-carbazole | 2,3,4,5,6-pentafluorobenzophenone | -6.07 | -2.62 | Host | mdpi.com |

This table is interactive. You can sort and filter the data.

Photonics involves the generation, detection, and manipulation of light, with applications spanning from communications to sensing. hamamatsu.comtaylorfrancis.com Materials derived from this compound are relevant to this field due to their tunable optical properties. The benzophenone core is a chromophore that absorbs UV light, a property that can be modulated through chemical modification. nih.gov

The heavy iodine atom in this compound can also influence the photophysical pathways of the molecule, promoting processes like intersystem crossing. This "heavy-atom effect" is a known strategy in photochemistry to enhance phosphorescence or generate singlet oxygen, which can be exploited in specific photonic applications. By replacing the iodine with other functional groups, the absorption and emission wavelengths can be precisely controlled, making derivatives suitable for use in optical filters, waveguides, and nonlinear optical materials. nih.govehu.es

Functionalized Polymers and Composites

The synthesis of functional polymers often involves the use of monomers with specific reactive groups or the post-polymerization modification of a polymer backbone. manchester.ac.ukbeilstein-journals.org this compound is a candidate for both strategies.

The iodine atom serves as a reactive site for grafting other molecules onto a polymer chain, a process known as post-polymerization modification. manchester.ac.uk For example, a polymer containing iodobenzophenone units could be functionalized via coupling reactions to attach fluorescent dyes, cross-linking agents, or biocompatible moieties.

Alternatively, derivatives of this compound can be designed as monomers for direct polymerization. The benzophenone unit itself is a well-known photoinitiator, capable of initiating polymerization reactions upon exposure to UV light. This allows for the creation of cross-linked polymer networks and hydrogels. The n-pentyl chain contributes to the solubility of the monomer and the flexibility of the final polymer. Such polymers are important in coatings, adhesives, and photolithography.

Chemo-Sensors and Biosensors Utilizing Liquid Crystalline Materials

Liquid crystals (LCs) are highly sensitive to their environment, a property that has been harnessed to create advanced sensors. nih.gov These sensors operate on the principle that interactions between an analyte and the LC interface can disrupt the ordered alignment of the LC molecules, leading to a detectable optical signal. nih.gov

As a mesogenic compound (a compound that can form liquid crystal phases), this compound and its derivatives can be used as the core component of such sensors. In a typical setup, a thin film of the liquid crystal is supported on a specially prepared surface. When a target analyte, such as a protein, DNA, or chemical vapor, binds to or interacts with this surface, it triggers a change in the orientation of the LC molecules. nih.gov This reorientation is easily visualized as a change from a dark to a bright image (or vice versa) when viewed through crossed polarizers.

The versatility of this platform allows for the detection of a wide array of targets, including heavy metal ions, glucose, and disease biomarkers, by functionalizing the sensor's surface with specific receptors. nih.govmdpi.com The liquid crystal amplifies the molecular binding event into a macroscopic, observable signal.

Emerging Applications in Nanoscience and Nanotechnology

In nanoscience, molecules are used as "building blocks" to construct materials with hierarchical structures and novel functions. nih.govnih.govrsc.org The unique shape and self-assembling nature of liquid crystal molecules like this compound make them ideal candidates for this bottom-up approach to materials design.

The ability of these molecules to form ordered phases (e.g., nematic, smectic) can be used to template the growth of other nanomaterials. For instance, a liquid crystal phase can act as a scaffold to align nanoparticles, nanowires, or polymers into organized arrays, creating composite materials with anisotropic properties useful in electronics and optics. researchgate.net The interplay between the rigid benzophenone core and the flexible pentyl tail is crucial for controlling the type of self-assembled nanostructure that forms. By modifying the molecular structure, it is possible to create a variety of nanoscale architectures, such as films, fibers, and porous networks. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings on 4-Iodo-4'-n-pentylbenzophenone

A comprehensive review of scientific literature reveals a notable absence of dedicated research focused specifically on this compound. While the parent molecule, benzophenone (B1666685), and its various derivatives are extensively studied for their photophysical and liquid crystalline properties, this particular halogenated analogue has not been the subject of detailed investigation. researchgate.netcambridge.orgmdpi.com Consequently, there are no established key research findings to summarize. The discussion that follows is therefore prospective, based on the known behavior of analogous chemical structures and the predicted influence of its specific functional groups.

Unexplored Areas and Research Gaps

The lack of dedicated studies on this compound presents a significant research gap and a corresponding opportunity for novel investigations. The primary unexplored areas include:

Fundamental Characterization: Basic physicochemical properties, such as melting point, boiling point, and solubility in various solvents, have not been formally documented in peer-reviewed literature. Furthermore, detailed spectroscopic data (NMR, IR, UV-Vis, Mass Spectrometry) and crystallographic analysis are yet to be published.

Photophysical Properties: Benzophenone is a canonical photosensitizer. mdpi.com The introduction of a heavy iodine atom is expected to significantly enhance the rate of intersystem crossing from the excited singlet state to the triplet state due to the heavy-atom effect. researchgate.net However, critical photophysical parameters such as the fluorescence quantum yield, phosphorescence characteristics at low temperatures, triplet state lifetime, and singlet oxygen generation efficiency have not been experimentally determined. nih.govacs.org

Liquid Crystalline Behavior: The molecular shape of this compound, combining a rigid aromatic core with a flexible alkyl chain, is conducive to the formation of liquid crystalline phases. cambridge.org Investigations into its potential mesophase behavior, including the types of phases (e.g., nematic, smectic) and the corresponding transition temperatures, are completely absent.

Supramolecular Assembly: The iodine atom on the benzophenone scaffold is a prime candidate for forming strong, directional non-covalent interactions known as halogen bonds. acs.orgnih.gov The potential for this compound to act as a halogen bond donor to form complexes, co-crystals, or extended supramolecular networks remains a key unexplored area. rsc.orgacs.org

Prospects for Novel Synthetic Strategies and Derivatizations

The synthesis of this compound is not described in detail in current literature, but it can be envisioned through established organic chemistry reactions. A plausible and common approach would be the Friedel-Crafts acylation. Two primary routes could be explored:

Acylation of iodobenzene (B50100) with 4-n-pentylbenzoyl chloride.

Acylation of n-pentylbenzene with 4-iodobenzoyl chloride.

Each route would require optimization of catalysts (e.g., AlCl₃, FeCl₃) and reaction conditions to manage regioselectivity and maximize yield.

Future synthetic work could focus on creating a family of derivatives to systematically tune the molecule's properties. Promising derivatizations include:

Varying the Alkyl Chain: Replacing the n-pentyl group with alkyl chains of different lengths (e.g., ethyl, octyl, decyl) could systematically alter liquid crystalline properties, such as the clearing point and the stability of mesophases. cambridge.org

Modifying the Halogen: Substituting the iodine with other halogens (bromine, chlorine) would allow for a systematic study of the heavy-atom effect on photophysical properties and a tuning of the halogen bond donor strength.

Positional Isomerism: Moving the iodo and pentyl groups to other positions on the benzophenone core would create a library of isomers, likely with vastly different packing behaviors in the solid state and distinct liquid crystalline characteristics.

Future Directions in Liquid Crystalline and Supramolecular Materials Design

The unique combination of functional groups in this compound makes it a compelling building block for advanced materials.

Liquid Crystalline Materials: Future research should first establish whether the compound exhibits liquid crystallinity. If it does, it could be used as a component in liquid crystal mixtures. Its high polarizability, due to the iodine atom, might lead to interesting dielectric properties. Furthermore, its potential as a photo-switchable liquid crystal could be explored, where UV irradiation could influence the liquid crystalline phase behavior.

Supramolecular Materials: The most promising application lies in supramolecular chemistry, leveraging the directional nature of the C-I···O=C halogen bond. acs.orgnih.gov Future work could target the design of:

Co-crystals: Combining this compound with strong halogen bond acceptors (e.g., pyridines, ureas) to create binary co-crystals with tailored architectures and physical properties. acs.org

Supramolecular Gels: The directional interactions could be harnessed to form fibrous networks, leading to the gelation of organic solvents. acs.org

Anion Recognition: The electrophilic region on the iodine atom (the σ-hole) could be used to bind with anions, making it a potential component for anion sensors or transporters.

Advancements in Computational Modeling and Experimental Synergy

In the absence of experimental data, computational modeling provides a powerful tool for initial exploration. tandfonline.com Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) could be employed to predict key properties and guide future experimental work.

Structural and Electronic Properties: Calculations can determine the optimized molecular geometry, electrostatic potential surface (highlighting the electrophilic σ-hole on the iodine and the nucleophilic carbonyl oxygen), and frontier molecular orbital energies (HOMO-LUMO gap). itu.edu.tr

Predicting Photophysics: TD-DFT can be used to simulate the UV-Vis absorption spectrum and predict the energies of the lowest singlet and triplet excited states, offering insight into the potential for efficient intersystem crossing. nih.gov

Modeling Intermolecular Interactions: High-level computational models can be used to calculate the strength and directionality of potential halogen bonds and hydrogen bonds, predicting the most likely supramolecular synthons that the molecule will form. This can guide the selection of co-formers for crystal engineering studies.

A synergistic approach, where computational predictions are used to design targeted experiments, would be the most efficient path forward. For instance, after modeling suggests a high probability of nematic phase formation, experimental work using polarized optical microscopy and differential scanning calorimetry could be precisely targeted to confirm these predictions. Similarly, computational screening of potential halogen bond acceptors could streamline the discovery of new co-crystals.

Q & A

Basic Question: What synthetic methodologies are recommended for achieving regioselective iodination in 4-Iodo-4'-n-pentylbenzophenone?

Answer:

Regioselective iodination can be achieved via electrophilic aromatic substitution (EAS) or transition-metal-catalyzed cross-coupling. For EAS, iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) directs iodination to the para position of the benzophenone moiety. Alternatively, palladium-catalyzed Suzuki-Miyaura coupling with iodobenzene derivatives and n-pentyl-substituted boronic acids ensures precise regiocontrol. Critical parameters include solvent polarity (e.g., THF vs. DMF), catalyst loading (1–5 mol%), and reaction time (12–24 hr). Monitor reaction progress via TLC (Rf ≈ 0.3 in hexane:ethyl acetate 8:2) .

Basic Question: How should researchers purify and isolate this compound to ensure high yield and purity?

Answer: